molecular formula C15H15N5O2S B12596154 N-Cyclopropyl-2-(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide

N-Cyclopropyl-2-(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide

Cat. No.: B12596154
M. Wt: 329.4 g/mol
InChI Key: ZFDYXVHIJIGBNW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a nitrogen-rich heterocyclic compound featuring a tetraaza-fluoren core substituted with a methoxy group at position 6 and a sulfanyl-linked acetamide moiety bearing a cyclopropyl group. The cyclopropyl substituent confers steric constraints that may influence conformational stability and biological interactions .

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-cyclopropyl-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5O2S/c1-22-9-4-5-11-10(6-9)13-14(17-11)18-15(20-19-13)23-7-12(21)16-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,16,21)(H,17,18,20)

InChI Key

ZFDYXVHIJIGBNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4

Origin of Product

United States

Biological Activity

N-Cyclopropyl-2-(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a synthetic compound of interest due to its potential biological activities. Its molecular formula is C15H15N5O2S, and it has a molecular weight of 329.4 g/mol. The compound features a unique tetraaza-fluorene structure that may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC15H15N5O2S
Molecular Weight329.4 g/mol
IUPAC NameN-cyclopropyl-2-[(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-yl)sulfanyl]acetamide
Purity≥ 95%

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promising results in various studies.

Antimicrobial Activity

Antimicrobial activity is a significant area of interest for compounds containing the tetraaza-fluorene moiety. In a study evaluating various substituted phenyl derivatives for their antimicrobial potential, compounds with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antimicrobial Testing
A recent study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated that structural modifications significantly influenced biological activity. Compounds with higher lipophilicity were more effective against bacterial strains due to improved membrane permeability .

Antitumor Activity

Compounds derived from tetraaza-fluorene structures have been investigated for their antitumor properties. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the ability of these compounds to interfere with specific cellular pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. In the case of this compound, modifications to the tetraaza core or substituents on the cyclopropyl group could enhance its biological profile.

Key Findings:

  • Lipophilicity : Higher lipophilicity generally correlates with increased antimicrobial activity.
  • Functional Groups : The presence and position of functional groups on the phenyl ring affect interaction with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Compound A : N-Cyclopropyl-2-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 1002696-32-3)
  • Molecular Formula : C₁₅H₁₇N₃O₂S₂
  • Key Features :
    • A tricyclic system (7-thia-9,11-diazatricyclo) with sulfur and two nitrogen atoms.
    • Methyl and oxo substituents on the heterocycle.
  • Comparison :
    • The absence of a methoxy group reduces polarity compared to the target compound.
    • The sulfur atom in the tricyclic core may enhance metabolic stability but reduce aqueous solubility.
    • Molecular weight (335.44 g/mol) is comparable, suggesting similar pharmacokinetic profiles .
Compound B : N-Cyclopropyl-2-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide
  • Key Features :
    • Pyrrolo-triazolo-pyrazine fused heterocycle with an ethyl-substituted cyclopentyl group.
    • Chiral centers (1S,3R,4S) confer stereochemical complexity.
  • The fused triazolo-pyrazine system may enhance binding affinity for purinergic receptors or kinases .
Compound C : N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
  • Molecular Formula : C₁₉H₂₇FN₂O₂
  • Key Features :
    • Cyclohexyl and fluorophenyl substituents.
    • Propyl chain on the acetamido group.
  • Comparison :
    • The fluorophenyl group introduces electronegativity, favoring π-π stacking and hydrophobic interactions.
    • Higher molecular weight (334.21 g/mol) and bulkier substituents may reduce bioavailability compared to the target compound .
Compound D : 2-Acetamidofluorene (CAS 53-96-3)
  • Key Features :
    • Fluorene backbone without nitrogen substitutions.
  • Comparison :
    • Lack of tetraaza groups reduces hydrogen-bonding capacity, limiting target specificity.
    • Simpler structure may result in lower metabolic stability .

Physicochemical and Pharmacokinetic Implications

Property Target Compound Compound A Compound B Compound C Compound D
Core Heterocycle 1,3,4,9-Tetraaza-fluoren 7-Thia-9,11-diazatricyclo Pyrrolo-triazolo-pyrazine Fluorophenyl-acetamide Fluorene
Key Substituents 6-Methoxy, cyclopropyl Methyl, oxo Ethyl, cyclopentyl Cyclohexyl, fluorophenyl None
Molecular Weight ~335 g/mol (estimated) 335.44 g/mol ~400 g/mol (estimated) 334.21 g/mol 211.26 g/mol
Polarity Moderate (methoxy-enhanced) Low (thia-core) Low (ethyl, pyrazine) Moderate (fluorophenyl) Low
Potential Applications Enzyme inhibition, nucleic acid targeting Metabolic stability Kinase inhibition Membrane permeability Baseline for SAR studies

Research Findings and Implications

  • Compound A : The sulfur-containing tricyclic system may resist oxidative metabolism, favoring long half-life in vivo .
  • Compound B : Stereochemical complexity and pyrrolo-triazolo-pyrazine moiety align with kinase inhibitor scaffolds in oncology .
  • Compound C : Fluorophenyl and cyclohexyl groups mirror features of NSAIDs, suggesting anti-inflammatory applications .
  • Compound D : Simpler structure serves as a reference for structure-activity relationship (SAR) studies in acetamide derivatives .

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